(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol
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Overview
Description
(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol is a synthetic organic compound characterized by the presence of a silyl ether group and an alkyne functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The alkyne group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Sonogashira coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, in aqueous or organic solvents.
Reduction: H2 gas with Pd/C or Lindlar’s catalyst in ethanol or other solvents.
Substitution: TBAF in tetrahydrofuran (THF) at room temperature.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of free hydroxyl group and corresponding silyl fluoride.
Scientific Research Applications
(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Employed in the study of enzyme-catalyzed reactions involving silyl ethers and alkynes.
Medicine: Investigated for its potential in drug development, particularly as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism of action of (4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol involves its reactivity towards nucleophiles and electrophiles. The silyl ether group can be cleaved by nucleophiles, releasing the free hydroxyl group, which can then participate in further chemical reactions. The alkyne group can undergo addition reactions with electrophiles, forming new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol: Characterized by a silyl ether and alkyne group.
tert-Butyl (4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate: Contains a silyl ether and a nitrile group.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Features a silyl ether and a pyrazole ring.
Uniqueness
This compound is unique due to the combination of a silyl ether and an alkyne group, which imparts distinct reactivity and versatility in synthetic applications. The presence of both functional groups allows for a wide range of chemical transformations, making it a valuable compound in organic synthesis.
Properties
CAS No. |
649561-42-2 |
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Molecular Formula |
C20H40O2Si |
Molecular Weight |
340.6 g/mol |
IUPAC Name |
(4R)-4-[tert-butyl(dimethyl)silyl]oxytetradec-2-yn-1-ol |
InChI |
InChI=1S/C20H40O2Si/c1-7-8-9-10-11-12-13-14-16-19(17-15-18-21)22-23(5,6)20(2,3)4/h19,21H,7-14,16,18H2,1-6H3/t19-/m1/s1 |
InChI Key |
TWWAMNWKEHKYKO-LJQANCHMSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@H](C#CCO)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CCCCCCCCCCC(C#CCO)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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